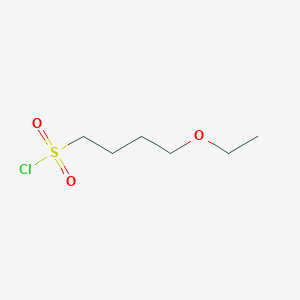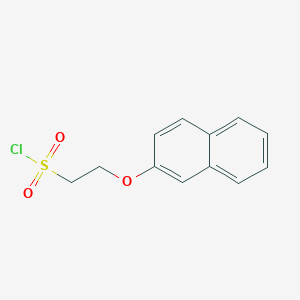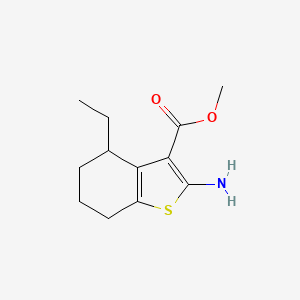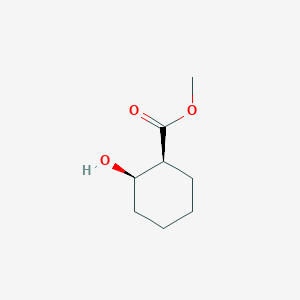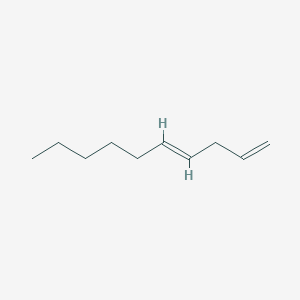![molecular formula C11H20N2OS B6616008 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- CAS No. 1341681-67-1](/img/structure/B6616008.png)
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-
Descripción general
Descripción
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- is a heterocyclic organic compound. It features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is known for its high reactivity due to the presence of the thiene group, making it an important reagent in the development of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-, often involves condensation reactions. Common methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential as an inhibitor of calcium-release-activated-calcium channels, which play a role in inflammation and autoimmune diseases.
Industry: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of calcium-release-activated-calcium channels, it likely binds to these channels and prevents calcium influx, thereby modulating cellular responses involved in inflammation . As an antagonist of MCH-R1, it likely binds to this receptor and inhibits its activity, which can reduce food intake and potentially aid in the treatment of obesity .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxamide: Similar in structure but lacks the aminomethylcyclopentyl group.
2-Thiophenecarbamate: Contains a carbamate group instead of a carboxamide group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- is unique due to the presence of the aminomethylcyclopentyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other thiophene derivatives .
Propiedades
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]thiolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c12-8-11(5-1-2-6-11)13-10(14)9-4-3-7-15-9/h9H,1-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZISXAEVQFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2CCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167412 | |
| Record name | 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341681-67-1 | |
| Record name | 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341681-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
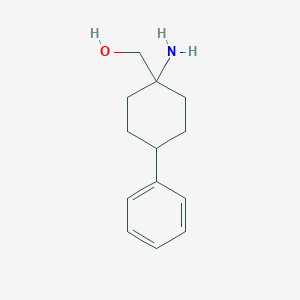
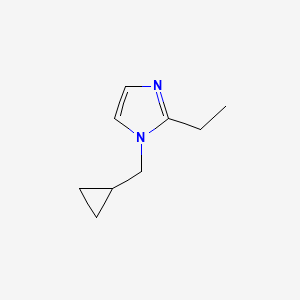
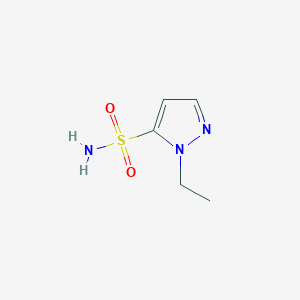
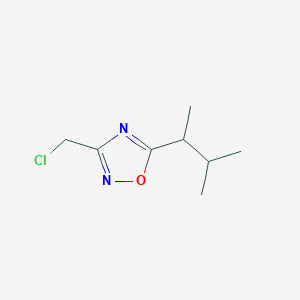
amino}acetic acid](/img/structure/B6615977.png)
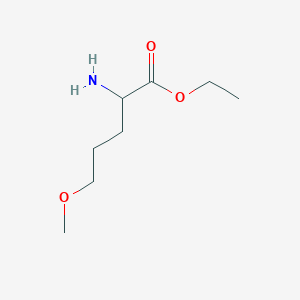
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(pyridin-3-yl)aceticacid](/img/structure/B6615997.png)
